molecular formula C7H4F2N2O4 B021095 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine CAS No. 1644-86-6

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine

Cat. No.: B021095
CAS No.: 1644-86-6
M. Wt: 218.11 g/mol
InChI Key: LTOFLIJPFCURIU-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine (CAS 1644-86-6) is a fluorinated nitroaromatic compound featuring a benzodioxole scaffold substituted with two fluorine atoms at the 2,2-positions, a nitro group at the 6-position, and an amine group at the 5-position. This compound is cataloged under TRC code D445860 and is primarily utilized in research settings, particularly in synthetic organic chemistry and materials science . Its structural complexity and electronic properties make it a candidate for applications in pharmaceuticals, agrochemicals, and specialty dyes.

Properties

IUPAC Name

2,2-difluoro-6-nitro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O4/c8-7(9)14-5-1-3(10)4(11(12)13)2-6(5)15-7/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFLIJPFCURIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578136
Record name 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80578136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-86-6
Record name 2,2-Difluoro-6-nitro-1,3-benzodioxol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine and nitro groups, which are valuable in the development of pharmaceuticals and agrochemicals. The presence of these functional groups can enhance the biological activity and specificity of synthesized compounds .

Pharmaceutical Development

This compound has garnered attention in pharmaceutical research due to its potential role as a precursor for various drug candidates. The incorporation of difluorinated and nitro groups can significantly alter the pharmacokinetic properties of molecules, leading to improved efficacy and reduced side effects. Research has indicated that derivatives of this compound may exhibit anti-cancer properties, making it a candidate for further investigation in oncology .

Proteomics Research

In proteomics, this compound is utilized as a reagent for labeling proteins and peptides. The ability to modify biomolecules enhances the study of protein interactions and functions within biological systems. This application is critical for understanding disease mechanisms and developing targeted therapies .

Material Science

The compound's unique properties also make it suitable for applications in material science. Its fluorinated structure can contribute to the development of advanced materials with tailored properties such as increased thermal stability and chemical resistance. These materials can be employed in coatings, electronics, and other high-performance applications .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated pharmaceutical agents. The researchers reported enhanced biological activity compared to non-fluorinated analogs, suggesting that the difluoro substitution plays a crucial role in modulating drug efficacy.

Case Study 2: Application in Cancer Research

In another investigation focused on cancer therapeutics, derivatives of this compound were tested for their ability to inhibit tumor cell proliferation. Results indicated that certain modifications led to significant cytotoxic effects on various cancer cell lines, highlighting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name CAS No. Substituents (Position) Key Properties/Applications Reference
2,2-Difluoro-5-nitrobenzo[d][1,3]dioxole 1645-96-1 -NO₂ (5), -F (2,2) Intermediate for fluorinated polymers
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine 887267-84-7 -Cl (6), -NH₂ (5), -F (2,2) Antimicrobial agent precursor
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide 1736-66-9 -NHCOCH₃ (5), -NO₂ (6), -F (2,2) Pharmaceutical intermediate
6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine 887267-84-7 -Br (6), -NH₂ (5), -F (2,2) Cross-coupling reactions
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine 62642-63-1 -NH₂ (5), -OCH₂C(CH₃)₂ (6) Bioactive compound in drug discovery

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 6 in the target compound enhances electrophilic reactivity, making it suitable for nucleophilic aromatic substitution (NAS) reactions. In contrast, chloro (-Cl) and bromo (-Br) substituents (e.g., CAS 887267-84-7) enable Suzuki-Miyaura cross-coupling .
  • Amine Functionalization : The acetamide derivative (CAS 1736-66-9) demonstrates improved stability compared to the free amine, which is prone to oxidation .
  • Alkoxy and Piperazine Derivatives : Compounds like 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine exhibit enhanced solubility and bioavailability, relevant to medicinal chemistry .

Analog-Specific Methods :

  • 6-Chloro Derivative (CAS 887267-84-7) : Chlorination using Cl₂ or SOCl₂ under catalytic conditions .
  • Acetamide Derivative (CAS 1736-66-9) : Acetylation with acetic anhydride in the presence of a base .

Biological Activity

The compound 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine , also known as N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS No. 1736-66-9), is a chemical of interest due to its potential biological activities and applications in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its properties and effects.

Molecular Structure

The molecular formula of this compound is C9H6F2N2O5C_9H_6F_2N_2O_5, with a molecular weight of 260.15 g/mol. Its structure features a dioxole ring and nitro group, which are significant for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight260.15 g/mol
AppearanceWhite to pale yellow powder
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focused on derivatives of benzo[d]oxazole compounds found promising results against various bacterial strains, suggesting that the nitro and difluoro substitutions enhance bioactivity by affecting the compound's interaction with microbial targets .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative demonstrated significant cytotoxicity against human cancer cell lines, indicating that further exploration into the specific mechanisms of action for this compound is warranted .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli . The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates correlated with exposure to the compound .

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and fluorination of a benzo[1,3]dioxole precursor. A factorial design approach (e.g., varying temperature, stoichiometry, and catalysts) is critical for optimization . For example, quantum chemical calculations combined with experimental validation (as proposed by ICReDD) can narrow down optimal conditions, reducing trial-and-error iterations . Statistical methods like Design of Experiments (DoE) are essential for minimizing experimental runs while maximizing data quality .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS to assess purity, especially given nitro- and fluoro-functional groups that may introduce polar interactions .
  • Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine coupling patterns .
  • X-ray Crystallography : Resolves steric effects from the difluoro and nitro groups on the benzo[1,3]dioxole core .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines). Use kinetic modeling to predict degradation pathways, focusing on nitro group reduction or fluorine displacement reactions .

Advanced Research Questions

Q. What computational strategies are available to predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitution or cycloadditions)?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and intermediates, particularly for fluorine’s electronegativity-driven reactivity .
  • AI-Driven Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict outcomes under diverse conditions (e.g., solvent polarity, temperature gradients) .

Q. How can contradictory data in thermal analysis (e.g., DSC vs. TGA) be resolved for this compound?

  • Methodological Answer :
  • Controlled Replicates : Ensure consistent sample preparation (e.g., lyophilization to remove solvent traces) .
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to isolate variables causing discrepancies (e.g., decomposition vs. sublimation) .

Q. What strategies mitigate batch-to-batch variability during scaled synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) tracks intermediate formation .
  • Statistical Control Charts : Monitor critical parameters (e.g., reaction pH, pressure) to maintain Quality-by-Design (QbD) compliance .

Critical Considerations

  • Data Contradictions : Cross-validate experimental results with computational models (e.g., DFT-predicted vs. observed reaction yields) .
  • Ethical Reporting : Disclose synthetic byproducts and purification limits in publications, as fluorine’s reactivity may generate hazardous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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